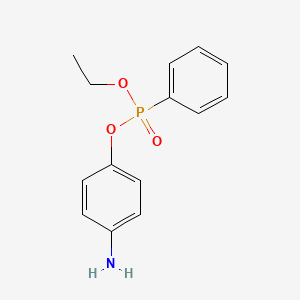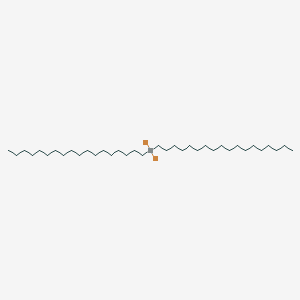
Dibromo(dioctadecyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromo(dioctadecyl)stannane is an organotin compound characterized by the presence of two bromine atoms and two octadecyl groups attached to a tin atom. Organotin compounds are known for their versatility and wide range of applications in various fields, including organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibromo(dioctadecyl)stannane can be synthesized through a stannylation reaction, where dioctadecylstannane is reacted with bromine. The reaction typically involves the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Dibromo(dioctadecyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under suitable conditions.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, leading to different oxidation states of tin.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bromine, and various nucleophiles. The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the bromine atoms are replaced by other groups, leading to the formation of new organotin compounds .
Scientific Research Applications
Dibromo(dioctadecyl)stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including the Stille coupling.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Materials Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological and Medical Research: Organotin compounds, including this compound, are studied for their potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of dibromo(dioctadecyl)stannane involves its interaction with various molecular targets, including enzymes and cellular components. The bromine atoms can participate in electrophilic reactions, while the tin center can undergo redox reactions, influencing the compound’s overall reactivity . The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
Dibromo(diiodo)stannane: Another organotin compound with similar reactivity but different halogen atoms.
Tributyltin Hydride: A commonly used organotin hydride with different alkyl groups and applications.
Dibromoalkanes: Compounds with similar bromine content but different central atoms and structures.
Uniqueness
Dibromo(dioctadecyl)stannane is unique due to its specific combination of bromine and octadecyl groups attached to a tin center. This unique structure imparts distinct chemical properties, making it valuable in specific applications such as advanced materials and catalysis .
Properties
CAS No. |
65264-09-7 |
|---|---|
Molecular Formula |
C36H74Br2Sn |
Molecular Weight |
785.5 g/mol |
IUPAC Name |
dibromo(dioctadecyl)stannane |
InChI |
InChI=1S/2C18H37.2BrH.Sn/c2*1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;;/h2*1,3-18H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
XNKASNPGPFQHOW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Sn](CCCCCCCCCCCCCCCCCC)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


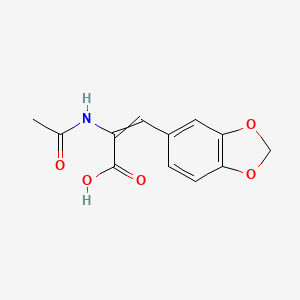
![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
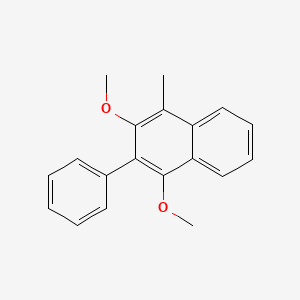
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
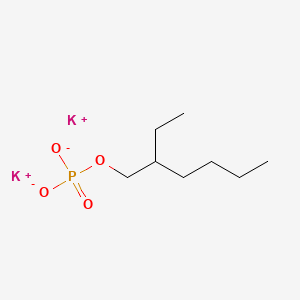
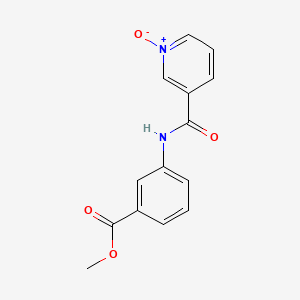
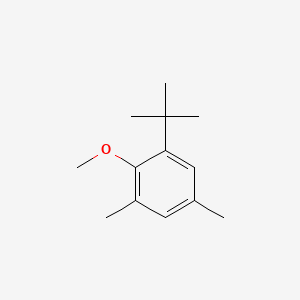
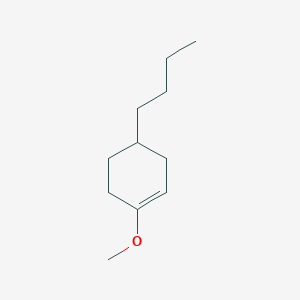
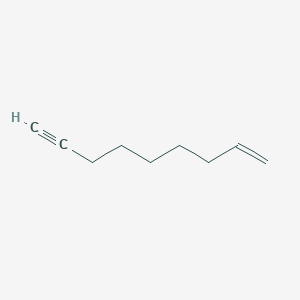

![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
